molecular formula C18H20N2O4 B1592186 4-(4-Aminobenzoyl)oxybutyl 4-aminobenzoate CAS No. 54667-43-5

4-(4-Aminobenzoyl)oxybutyl 4-aminobenzoate

Cat. No. B1592186
CAS RN: 54667-43-5
M. Wt: 328.4 g/mol
InChI Key: UCHUCWHZVSIPQI-UHFFFAOYSA-N
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Description

“4-(4-Aminobenzoyl)oxybutyl 4-aminobenzoate”, also known as Poly(1,4-butanediol) bis(4-aminobenzoate), is a chemical compound with the molecular formula C18H20N2O4 . It has a molecular weight of 328.36200 .


Molecular Structure Analysis

The molecular structure of “4-(4-Aminobenzoyl)oxybutyl 4-aminobenzoate” consists of 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass is 328.14200 .


Physical And Chemical Properties Analysis

The compound has a density of 1.07 . It has a boiling point of 550.3ºC at 760 mmHg and a melting point of 56ºC . The flash point is >230ºC . The index of refraction is n20/D 1.5047 .

Scientific Research Applications

Organic Synthesis and Heterocyclic Compound Formation

Research by Shimizu et al. (2009) demonstrates the waste-free synthesis of condensed heterocyclic compounds through the oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, catalyzed by a rhodium/copper system. This process efficiently produces 8-substituted isocoumarin derivatives, exhibiting solid-state fluorescence, and 4-ethenylcarbazoles from 2-(arylamino)benzoic acids under specific conditions, highlighting the compound's potential in creating complex organic structures with desirable properties (Shimizu, Hirano, Satoh, & Miura, 2009).

Electrochemical Sensors and Nanocomposites

Ling Shi et al. (2020) developed an innovative electrochemical immunosensor for aflatoxin B1 detection using Au nanoparticles-poly 4-aminobenzoic acid supported graphene. This sensor leverages the covalent linkage of aflatoxin B1 antibodies to carboxyl groups on graphene, enhanced by Au nanoparticles, exhibiting excellent sensitivity and stability for detecting aflatoxin B1 in vegetable oil samples (Shi, Wang, Guangming, Yang, & Zhao, 2020).

Modification of Electrodes for Enhanced Electrochemical Behavior

Guocheng Yang et al. (2006) explored the covalent grafting of 4-aminobenzoic acid on glassy carbon electrodes, demonstrating its utility in modifying electrode surfaces for improved electrochemical behavior. This modification facilitated the formation of copper hexacyanoferrate multilayer films, showcasing the potential of 4-aminobenzoic acid in creating electrochemically active and stable surfaces (Yang, Shen, Wang, Chen, Liu, & Dong, 2006).

Advanced Material Applications

Research on the covalent modification of glassy carbon surfaces with 4-aminobenzoic acid by Jianyun Liu et al. (2000) highlights its role in the fabrication of polyoxometalates-consisting monolayer and multilayer films. These films, assembled through layer-by-layer techniques based on electrostatic attraction, exhibit uniform growth and potential for diverse applications in material science (Liu, Cheng, Liu, & Dong, 2000).

Safety And Hazards

The compound is classified as an eye irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H319: Causes serious eye irritation . Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-(4-aminobenzoyl)oxybutyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c19-15-7-3-13(4-8-15)17(21)23-11-1-2-12-24-18(22)14-5-9-16(20)10-6-14/h3-10H,1-2,11-12,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHUCWHZVSIPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCCOC(=O)C2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54667-43-5
Record name Poly(oxy-1,4-butanediyl), α-(4-aminobenzoyl)-ω-[(4-aminobenzoyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54667-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80969949
Record name Butane-1,4-diyl bis(4-aminobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminobenzoyl)oxybutyl 4-aminobenzoate

CAS RN

54667-43-5
Record name Poly(oxy-1,4-butanediyl), .alpha.-(4-aminobenzoyl)-.omega.-[(4-aminobenzoyl)oxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butane-1,4-diyl bis(4-aminobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(1,4-butanediol)bis(4-aminobenzoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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